2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 791788-86-8
VCID: VC0437498
InChI: InChI=1S/C19H15NO4/c1-12-6-8-13(9-7-12)17(21)11-24-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Molecular Formula: C19H15NO4
Molecular Weight: 321.3g/mol

2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

CAS No.: 791788-86-8

Main Products

VCID: VC0437498

Molecular Formula: C19H15NO4

Molecular Weight: 321.3g/mol

2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate - 791788-86-8

CAS No. 791788-86-8
Product Name 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
Molecular Formula C19H15NO4
Molecular Weight 321.3g/mol
IUPAC Name [2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate
Standard InChI InChI=1S/C19H15NO4/c1-12-6-8-13(9-7-12)17(21)11-24-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22)
Standard InChIKey IOQFUVOSIWJDOG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Solubility 1.1 [ug/mL]
PubChem Compound 955509
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator